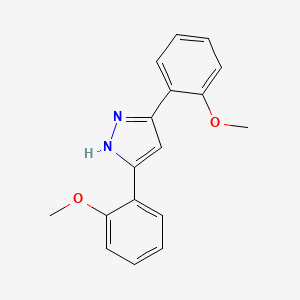
3-(fluoromethyl)-N-methyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(fluoromethyl)-N-methyloxetan-3-amine is an organic compound that features a fluoromethyl group attached to an oxetane ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluoromethyl group can significantly influence the physicochemical properties of the molecule, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-N-methyloxetan-3-amine typically involves the introduction of the fluoromethyl group via radical fluoromethylation. One common method utilizes fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane. This reaction proceeds through a halogen atom transfer mechanism, allowing the formation of the C(sp3)–CH2F bond .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of commercially available fluoroiodomethane and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluoromethyl ketones or aldehydes.
Reduction: Methyl-substituted oxetane derivatives.
Substitution: Azido or thiol-substituted oxetane derivatives.
Scientific Research Applications
3-(fluoromethyl)-N-methyloxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of materials with unique properties due to the presence of the fluoromethyl group
Mechanism of Action
The mechanism of action of 3-(fluoromethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-N-methyloxetan-3-amine
- 3-(chloromethyl)-N-methyloxetan-3-amine
- 3-(bromomethyl)-N-methyloxetan-3-amine
Uniqueness
3-(fluoromethyl)-N-methyloxetan-3-amine is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Compared to its trifluoromethyl, chloromethyl, and bromomethyl analogs, the fluoromethyl group offers a balance between metabolic stability and reactivity, making it a valuable moiety in drug design and materials science .
Properties
CAS No. |
2306275-73-8 |
|---|---|
Molecular Formula |
C5H10FNO |
Molecular Weight |
119.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



